molecular formula C12H17N B2767046 Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine CAS No. 2137581-36-1

Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine

Cat. No. B2767046
CAS RN: 2137581-36-1
M. Wt: 175.275
InChI Key: OMHMEIBZHYKIJZ-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-2-((1S,2S)-2-benzylcyclopropyl)ethan-1-amine is a chemical compound that belongs to the class of cyclopropylamines. It has been found to have potential therapeutic effects in various medical conditions.

Scientific Research Applications

Direct Substitution of Hydroxy Group of π-Activated Alcohols

The Re(2)O(7)-catalyzed direct dehydrative coupling between allylic alcohols and electron-deficient amines under mild conditions illustrates a significant application in organic synthesis. This method, applied to benzylic and propargylic alcohols, provides a mechanistic insight into an S(N)1-type process, highlighting the versatility of such compounds in facilitating complex chemical transformations (Das, Nallagonda, & Ghorai, 2012).

Rhenium and Technetium Complexes

The formation of novel tridentate N-[(N'',N''-dialkylamino)(thiocarbonyl)]-N'-substituted benzamidine ligands and their subsequent reaction to form oxorhenium(V) and oxotechnetium(V) complexes demonstrate advanced applications in coordination chemistry. These complexes, characterized by spectroscopy and X-ray crystallography, show potential in developing new materials and catalysts (Huy et al., 2008).

Synthesis of Isoxazoles

The efficient preparation of 1,2-bis(o-haloaryl)ethanones and their application in synthesizing 4,5-bis(o-haloaryl)isoxazoles, along with the isolation of intermediate hydroxyisoxazolines, offers insights into heterocyclization mechanisms. This work also contributes to understanding the synthesis pathways of significant side products like benzamides and triarylpropionitriles (Olivera et al., 2000).

Luminescence Properties of Re(I) Complexes

Research into the luminescence properties of Re(I) complexes with new derivatives of the di(2-pyridyl)amine ligand expands the scope of these compounds in photophysical studies. The ligands' luminescence and their reactions with Re(CO)5Cl to afford complexes highlight potential applications in optical materials and sensors (Shavaleev et al., 2004).

Expanding C-H Amination Scope

The development of a dinuclear Rh catalyst derived from 1,3-benzenedipropionic acid for promoting intra- and intermolecular C-H oxidation reactions represents a breakthrough in organic synthesis, particularly for the efficient amination of benzylic and secondary C-H bonds. This advancement facilitates the synthesis of diamine derivatives, illustrating the compound's significant role in expanding the scope of C-H amination (Espino et al., 2004).

properties

IUPAC Name

2-[(1S,2S)-2-benzylcyclopropyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-7-6-11-9-12(11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHMEIBZHYKIJZ-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1CC2=CC=CC=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1CC2=CC=CC=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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